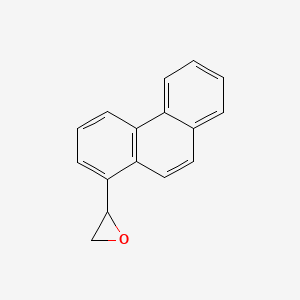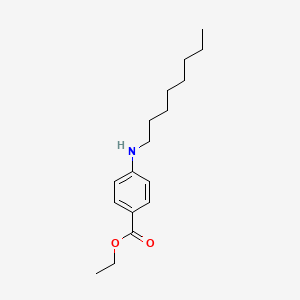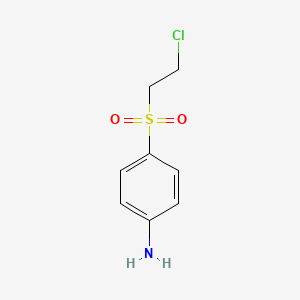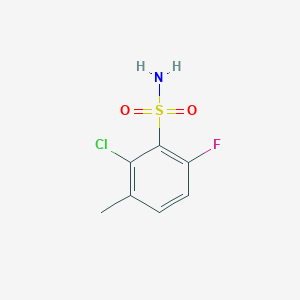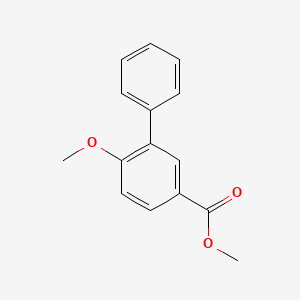
Methyl 6-methoxybiphenyl-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound features a methoxy group at the 6-position and a carboxylate ester group at the 3-position on one of the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, methyl 2-bromo-6-iodobenzoate is reacted with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable and efficient synthetic methodologies. These methods include various metal-catalyzed reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Friedel–Crafts reactions . The choice of method depends on the desired yield, purity, and specific application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid, nitric acid, and halogens.
Major Products
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl compounds depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and carboxylate groups play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure with a methoxy group at the 4’-position and a methyl group at the 2-position.
Methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate: Similar structure with a bromo group at the 3-position and a methoxy group at the 4’-position.
Uniqueness
Methyl 6-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
methyl 4-methoxy-3-phenylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-8-12(15(16)18-2)10-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
DWTWOQDUQXDGIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
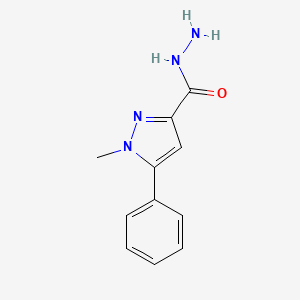
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)

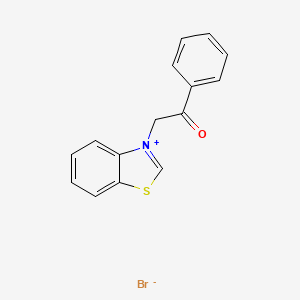

![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
